4-Aminopyridin-3-thiolhydrochlorid

Übersicht

Beschreibung

4-Aminopyridine (4-AP) is an organic compound with the chemical formula C5H4N–NH2 . It is one of the three isomeric amines of pyridine and is used as a research tool in characterizing subtypes of the potassium channel . It has also been used as a drug to manage some symptoms of multiple sclerosis .

Synthesis Analysis

4-Aminopyridine can be synthesized from various methods. One method involves the hydrolysis of the intermediate salt . Another method involves the Schiff base condensation reaction with an appropriate substrate under optimum conditions .Molecular Structure Analysis

The molecular formula of 4-Aminopyridine is C5H6N2 . The InChI key is NUKYPUAOHBNCPY-UHFFFAOYSA-N . The SMILES string representation is Nc1ccncc1 .Chemical Reactions Analysis

4-Aminopyridine blocks the voltage-dependent potassium channels in nerve membranes . It is a K+ channel blocker and causes epileptiform activity in in vitro preparations and is a potent convulsant in animals and man .Physical And Chemical Properties Analysis

4-Aminopyridine is a colorless solid with a melting point of 155 to 158 °C and a boiling point of 273 °C . It is soluble in water and polar organic solvents . The molar mass is 94.1146 g/mol .Wissenschaftliche Forschungsanwendungen

Behandlung für KCNA2-Enzephalopathie

4-Aminopyridin-3-thiolhydrochlorid: hat sich als vielversprechend für die Behandlung von Patienten mit Gain-of-Function-KCNA2-Enzephalopathie erwiesen. Diese Erkrankung ist durch Epilepsie, intellektuelle Behinderung und andere neuropsychiatrische Symptome gekennzeichnet. Die Verbindung wirkt als K+-Kanalblocker und antagonisiert Gain-of-Function-Defekte, die durch Varianten in der KV1.2-Untereinheit verursacht werden. Es wurde beobachtet, dass es die Stromstärken und die negativen Verschiebungen der Steady-State-Aktivierung reduziert und die Feuerrate transfektionierter Neuronen erhöht .

Neuroprotektive Eigenschaften

Die neuroprotektiven Eigenschaften von This compound wurden untersucht, insbesondere im Zusammenhang mit Multipler Sklerose (MS). Als Antagonist von spannungsgesteuerten Kaliumkanälen wurde es zur Verbesserung der Sehfunktion, der motorischen Fähigkeiten und zur Linderung von Müdigkeit bei Patienten mit MS eingesetzt . Seine Retardformulierung, Fampridin, wurde zur symptomatischen Behandlung von Gehbehinderung bei MS zugelassen.

Verbesserung der neuronalen Leitung

Über den Einsatz bei MS hinaus wurde berichtet, dass This compound die neuronale Leitung bei anderen neurologischen Erkrankungen erleichtert. Dies wird seiner Fähigkeit zugeschrieben, axonale Kv-Kanäle zu blockieren und so die Leitung entlang demyelinisierter Axone zu verbessern .

Physikalisch-chemische Forschung

Die Forschung an den physikalisch-chemischen Eigenschaften von Analoga von This compound hat zu bedeutenden Erkenntnissen geführt. Studien haben sich auf Attribute wie Löslichkeit, Lipidwechselwirkungen und selektive Rezeptorbindung konzentriert, die für die Entwicklung neuer Therapeutika entscheidend sind .

Epilepsie-Management

Im Epilepsie-Management war This compound für Patienten von Vorteil, die an täglichen Abwesenheits-, Myoklonus- oder Atonischen Anfällen litten. Es wurde gut vertragen und führte in einigen Fällen zu anfallsfreien Ergebnissen .

Verbesserung der kognitiven und motorischen Funktion

Patienten, die mit This compound behandelt wurden, zeigten Verbesserungen bei Gang, Ataxie, Wachsamkeit, Kognition oder Sprache. Dies deutet auf seine potenzielle Anwendung in der kognitiven und motorischen Funktionsrehabilitation hin .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-Aminopyridine-3-thiol hydrochloride is the voltage-gated potassium (Kv) channels . These channels play a crucial role in repolarizing the cell membrane after action potentials, thereby regulating the electrical activity of cells .

Mode of Action

4-Aminopyridine-3-thiol hydrochloride acts as an antagonist of Kv channels . By blocking these channels, it prolongs action potentials, which results in the heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

The inhibition of Kv channels by 4-Aminopyridine-3-thiol hydrochloride affects the action potential pathway . The elongation of action potentials leads to an increased release of neurotransmitters, enhancing synaptic transmission and neuronal signaling .

Pharmacokinetics

4-Aminopyridine-3-thiol hydrochloride is readily absorbed through the skin and the gastrointestinal tract . It is widely distributed in the body, including the brain . The compound’s ability to cross the blood-brain barrier more readily than other similar compounds contributes to its effectiveness in neurological disorders .

Result of Action

The molecular and cellular effects of 4-Aminopyridine-3-thiol hydrochloride’s action include enhanced neural transmission and potential neuroprotective features . Its ability to block Kv channels and enhance conduction along demyelinated axons has been attributed to the improvement of visual function and motor skills in patients with neurological disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminopyridine-3-thiol hydrochloride. For instance, the compound’s absorption can be affected by the condition of the skin or the gastrointestinal tract . Furthermore, its effectiveness in the brain is facilitated by its ability to readily cross the blood-brain barrier .

Biochemische Analyse

Biochemical Properties

4-Aminopyridine-3-thiol hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with voltage-gated potassium channels, inhibiting their activity. This inhibition prolongs the duration of action potentials, leading to an increased release of neurotransmitters. The compound also interacts with other biomolecules such as enzymes and proteins involved in neural transmission. For instance, it has been shown to affect the activity of enzymes like acetylcholinesterase, thereby influencing cholinergic signaling pathways .

Cellular Effects

The effects of 4-Aminopyridine-3-thiol hydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by prolonging action potentials and increasing neurotransmitter release. This can lead to improved neural communication and potentially mitigate symptoms of neurological disorders. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate the expression of genes involved in synaptic plasticity and neuroprotection .

Molecular Mechanism

At the molecular level, 4-Aminopyridine-3-thiol hydrochloride exerts its effects primarily through the inhibition of voltage-gated potassium channels. This inhibition delays the repolarization phase of action potentials, resulting in prolonged neuronal firing. The compound also binds to specific sites on these channels, altering their conformation and function. Furthermore, it can modulate the activity of other ion channels and receptors, contributing to its overall neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopyridine-3-thiol hydrochloride have been studied over various time frames. The compound is relatively stable, but its efficacy can diminish over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained improvements in neural function, although the potential for toxicity increases with prolonged use. In vitro and in vivo studies have demonstrated that the compound can maintain its neuroprotective effects for several weeks .

Dosage Effects in Animal Models

The effects of 4-Aminopyridine-3-thiol hydrochloride vary with different dosages in animal models. At low doses, the compound enhances neural transmission and improves motor function without significant adverse effects. At higher doses, it can induce toxicity, leading to symptoms such as seizures and neurodegeneration. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, but exceeding this threshold can result in detrimental outcomes .

Metabolic Pathways

4-Aminopyridine-3-thiol hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also influence metabolic flux and alter the levels of various metabolites. For instance, it has been shown to increase the production of neuroprotective metabolites while reducing the levels of neurotoxic compounds .

Transport and Distribution

The transport and distribution of 4-Aminopyridine-3-thiol hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it can accumulate in specific compartments, such as synaptic vesicles, where it modulates neurotransmitter release. The distribution of the compound is influenced by factors such as lipid solubility and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of 4-Aminopyridine-3-thiol hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells. It can also be found in other organelles, such as the endoplasmic reticulum and mitochondria, where it may influence cellular processes such as protein synthesis and energy metabolism. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .

Eigenschaften

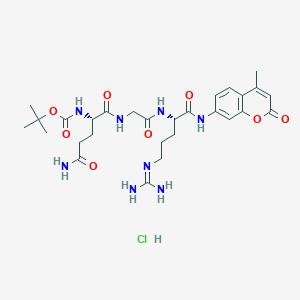

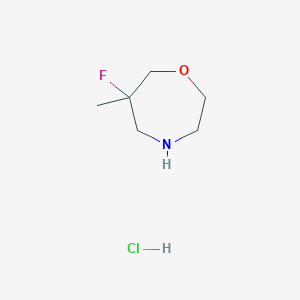

IUPAC Name |

4-aminopyridine-3-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVOUWHIWLPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)